molecular formula C5H10ClNO2S B6251000 methyl 3-aminothietane-3-carboxylate hydrochloride CAS No. 1378798-19-6

methyl 3-aminothietane-3-carboxylate hydrochloride

Cat. No. B6251000
CAS RN: 1378798-19-6
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminothietane-3-carboxylate hydrochloride, also known as MTAC, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in various organic reactions. MTAC is a useful reagent for synthesizing a variety of compounds, as well as being an important component in the synthesis of drugs, polymers, and other organic materials.

Scientific Research Applications

Methyl 3-aminothietane-3-carboxylate hydrochloride is used in a variety of scientific research applications. It is commonly used in the synthesis of drugs, polymers, and other organic materials. It is also used in the synthesis of peptides, proteins, and nucleic acids. Additionally, it is used in the synthesis of dyes, pigments, and other materials used in the cosmetics industry.

Mechanism of Action

Methyl 3-aminothietane-3-carboxylate hydrochloride is an organic compound that acts as a reagent in various organic reactions. It is able to react with a variety of compounds, including alcohols, amines, and carboxylic acids, and can be used to synthesize a variety of compounds. Additionally, it is able to catalyze the formation of cyclic compounds, such as cyclic amines and cyclic carboxylic acids.
Biochemical and Physiological Effects
methyl 3-aminothietane-3-carboxylate hydrochloride is a reagent used in a variety of scientific research applications and does not have any known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

Methyl 3-aminothietane-3-carboxylate hydrochloride is a useful reagent for a variety of organic reactions and is relatively easy to synthesize. It is also relatively inexpensive, readily available, and stable when stored in a dry environment. However, it is not suitable for use in reactions that require high temperatures or pressures, as it can decompose under these conditions. Additionally, it is not suitable for use in reactions that involve strong acids or bases, as it can be degraded by these compounds.

Future Directions

The potential future directions for methyl 3-aminothietane-3-carboxylate hydrochloride include its use in the synthesis of new drugs, polymers, dyes, and other materials. Additionally, it could be used as a catalyst in the synthesis of peptides, proteins, and nucleic acids. It could also be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used in the development of new methods for the synthesis of cyclic compounds, such as cyclic amines and cyclic carboxylic acids.

Synthesis Methods

The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride is accomplished through a two-step process. The first step involves the reaction of methyl 3-aminothietane with ethyl chloroformate to form a methyl ester. This reaction is typically carried out in a solution of methanol and water. The second step involves the hydrolysis of the methyl ester to form methyl 3-aminothietane-3-carboxylate hydrochloride. This reaction is typically carried out in a solution of hydrochloric acid and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-aminothietane-3-carboxylate hydrochloride involves the reaction of methyl 3-chlorothiophene-3-carboxylate with ammonia followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Methyl 3-chlorothiophene-3-carboxylate", "Ammonia", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 3-chlorothiophene-3-carboxylate is reacted with ammonia in a solvent such as ethanol or methanol to form methyl 3-aminothiophene-3-carboxylate.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in a solvent such as methanol or ethanol to form methyl 3-aminothietane-3-carboxylate.", "Step 3: The final step involves the reaction of the product from step 2 with hydrochloric acid to form methyl 3-aminothietane-3-carboxylate hydrochloride." ] }

CAS RN

1378798-19-6

Product Name

methyl 3-aminothietane-3-carboxylate hydrochloride

Molecular Formula

C5H10ClNO2S

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.